molecular formula C6H14N4O2 B7721030 L-arginine CAS No. 4455-52-1

L-arginine

Cat. No.: B7721030
CAS No.: 4455-52-1
M. Wt: 174.20 g/mol
InChI Key: ODKSFYDXXFIFQN-BYPYZUCNSA-N
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Description

L-Arginine is a semi-essential, cationic amino acid with a guanidino group, serving as a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS) . It plays critical roles in:

  • Vascular function: Mediating vasodilation through NO-dependent mechanisms, with maximal intestinal blood flow increases observed at 400 μM .
  • Metabolic regulation: Stimulating insulin secretion in a dose-dependent manner (25–100 mg/kg/min in rats) .
  • Neuroprotection: Acting as a precursor for neuroactive compounds like agmatine, derived via decarboxylation .
  • Immune modulation: Influencing T-cell function and cytokine production .

This compound is metabolized through pathways involving arginase, NOS, and decarboxylases, yielding derivatives such as ornithine, NO, and agmatine . Its transport and handling in renal and vascular systems are distinct from structurally similar compounds like asymmetric dimethylarginine (ADMA) and L-homoarginine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginine can be synthesized through several methods. One common approach involves the fermentation of microorganisms. The process includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining . Another method involves the preparation of crystal L-arginine L-aspartate by reacting this compound with L-aspartic acid in a water solution, followed by vacuum concentration, crystallization, and drying .

Industrial Production Methods: Industrial production of arginine often employs fermentation techniques due to their efficiency and cost-effectiveness. The fermentation process involves the use of genetically modified strains of bacteria or yeast to produce arginine in large quantities. The fermentation broth is then subjected to various purification steps to isolate and refine the arginine .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Endogenous Metabolites and Derivatives

ADMA and SDMA

  • Structure : Methylated derivatives of L-arginine.
  • Function: Competitive inhibitors of NOS; ADMA reduces NO bioavailability, contributing to endothelial dysfunction .
  • Key Findings :
    • Elevated in chronic kidney disease (CKD) due to reduced renal excretion, unlike this compound, which maintains stable serum levels .
    • ADMA:Urinary this compound ratio is a biomarker for cardiovascular risk .

L-Homoarginine

  • Structure : this compound with an additional CH₂ group.
  • Function: Alternative NOS substrate with lower catalytic efficiency (20-fold reduction in kcat/Km compared to this compound) .
  • Key Findings: Transported by cationic amino acid transporters (CAT1, CAT2A/B) but with distinct renal handling vs. This compound . Low plasma levels correlate with cardiovascular mortality .

Agmatine

  • Structure : Decarboxylated derivative of this compound.
  • Function : Neuroprotective agent modulating NMDA receptors and reducing oxidative stress .
  • Key Findings :
    • Exhibits antidepressant and anxiolytic effects in preclinical models .

APN/CD13 Inhibitors (5q and 5s)

  • Structure : Modified this compound derivatives with hydrophobic side chains.
  • Function: Inhibit aminopeptidase N (APN), a target in cancer therapy.
  • Key Findings :
    • IC₅₀ values: 5.1–5.3 μM, comparable to bestatin (3.8 μM) .
    • Selective for APN over metalloproteinase-2 (MMP-2), reducing off-target effects .

NOS Inhibitors (L-NMMA, L-NAME, L-NIO)

  • Structure : N⁰-substituted this compound analogs.
  • Function: Competitive NOS inhibitors, reducing NO production.
  • Key Findings :
    • L-NAME is 10-fold more potent than L-NMMA in vivo .
    • Structural similarity to this compound underpins competitive inhibition .

Aminoguanidine

  • Structure: Hydrazine analog with guanidino groups.
  • Function: Inhibits inducible NOS (iNOS) and advanced glycation end-products.
  • Key Findings: Blocks cytokine-induced NO production in hepatocytes at 1 mM .

Substrate Specificity in Enzymatic Pathways

Compound NOS Catalytic Efficiency (kcat/Km) Key Enzymatic Findings Reference
This compound 100% (Reference) Optimal substrate for NO and citrulline synthesis .
Homo-L-Arginine 5% Produces NO and homocitrulline; 2.6x NADPH consumed per NO vs. 1.5x for this compound .
Nω-Hydroxy-L-Arginine 50% Intermediate in NOS pathway; accumulates in CKD .

Key Comparative Insights

  • Structural Modifications Alter Function: Methylation (ADMA) or elongation (homoarginine) reduces NOS affinity, impacting NO synthesis . Hydrophobic side chains in synthetic derivatives enhance APN inhibition .
  • Clinical Implications :
    • ADMA and L-homoarginine are biomarkers for cardiovascular and renal diseases .
    • This compound supplementation shows dose-dependent benefits but risks in post-infarction patients .

Biological Activity

L-arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular system. This article explores the biological activity of this compound, focusing on its effects on cardiovascular health, metabolic functions, and potential therapeutic applications.

This compound is primarily known for its function as a precursor to nitric oxide. NO is synthesized from this compound by nitric oxide synthase (NOS) and is involved in:

  • Vasodilation: NO relaxes blood vessels, improving blood flow and reducing blood pressure.
  • Immune Response: NO plays a role in the immune system by modulating the activity of immune cells.
  • Neurotransmission: It acts as a signaling molecule in the nervous system.

Cardiovascular Health

Numerous studies have demonstrated the beneficial effects of this compound on cardiovascular health. Here are some key findings:

Study TypePopulationDosageOutcomes
Randomized Controlled Trial29 healthy individuals5 g/day for 1 weekSystolic BP reduced in 62% (mean decrease 4 mmHg)
Infusion StudyPulmonary hypertension patients30-minute infusionPulmonary arterial pressure decreased by 15.8% ± 3.6%
Supplementation TrialType 2 diabetes patients5 g/day for 14 daysImproved endothelial-dependent vasodilation

In a study involving older adults with type 2 diabetes, this compound supplementation resulted in significant improvements in vascular health, indicating its potential as a therapeutic agent for managing hypertension and improving endothelial function .

Metabolic Functions

This compound has been shown to influence metabolic processes, particularly in conditions of stress or illness where its demand increases. For instance:

  • In patients with chronic heart failure, this compound supplementation improved cardiac output and reduced peripheral resistance .
  • A study indicated that this compound could enhance renal plasma flow by 12%-15%, suggesting its role in renal health .

Case Study: Athletes and Performance

A review highlighted the use of this compound among athletes, showing that it may enhance exercise performance by improving blood flow and nutrient delivery to muscles during physical activity. The mechanism involves increased NO production, which can lead to better endurance and recovery .

Research Findings: Effects on Hypertension

A systematic review found that this compound supplementation could significantly lower systolic and diastolic blood pressure in hypertensive patients. In one trial, systolic blood pressure decreased by an average of 11 mmHg in borderline hypertensive individuals . Additionally, intravenous administration of this compound was found to inhibit angiotensin-converting enzyme (ACE), contributing to its antihypertensive effects .

4. Safety and Side Effects

While this compound is generally considered safe for most individuals when taken at recommended doses, some side effects may include gastrointestinal discomfort and changes in blood potassium levels. Caution is advised for individuals with certain health conditions such as asthma or allergies to shellfish .

5. Conclusion

This compound exhibits significant biological activity with potential therapeutic applications in cardiovascular health and metabolic functions. Its ability to enhance nitric oxide production underlines its importance in maintaining vascular health and improving exercise performance. Ongoing research continues to elucidate its mechanisms and broaden its clinical applications.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of L-arginine, and how can researchers validate these pathways experimentally?

Q. What statistical methods are recommended for determining optimal this compound supplementation levels in preclinical studies?

Studies often use regression analysis to model dose-response relationships, combined with ANOVA to compare group means. For example, Shapiro-Wilk tests ensure data normality, followed by Tukey’s HSD test for post-hoc comparisons in normally distributed datasets. Non-normal data may require non-parametric tests like Kruskal-Wallis . These methods help identify biologically effective dosages while minimizing Type I/II errors.

Q. How should researchers design controlled experiments to assess this compound’s impact on nitric oxide (NO) synthesis?

Experimental designs must include:

  • Control groups : Baseline NO levels without this compound.
  • Dosage tiers : Multiple supplementation levels (e.g., 0.1–10 mM) to capture dose-dependent effects.
  • Biomarkers : Direct NO measurement via chemiluminescence or indirect proxies (e.g., cyclic GMP).
  • Inhibitors/Co-factors : Use of NO synthase inhibitors (e.g., L-NAME) or co-administered substrates (e.g., tetrahydrobiopterin) to isolate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies linking this compound supplementation to endothelial cell senescence versus its vasodilatory benefits?

Contradictions arise from context-dependent effects (e.g., dosage, duration, model systems). Long-term high-dose this compound (>3 months, >6 g/day) may accelerate senescence via arginase-II/S6K1 signaling, while short-term use enhances NO-mediated vasodilation. Researchers should conduct time-course experiments and transcriptomic profiling to delineate temporal and mechanistic shifts . Meta-analyses can further clarify these dual roles by stratifying outcomes by exposure duration .

Q. What methodologies are critical for synthesizing conflicting meta-analyses on this compound’s therapeutic efficacy?

Umbrella reviews (reviews of meta-analyses) assess consistency across studies by evaluating:

  • Heterogeneity : I2I^2 statistics to quantify variability.
  • Risk of Bias : ROBIS tool to grade study quality.
  • Publication Bias : Funnel plots or Egger’s regression. For example, McRae’s umbrella review reconciled discrepancies in blood pressure outcomes by excluding underpowered trials and adjusting for baseline arginine levels .

Q. How can researchers address the dual role of this compound in immune modulation and tumor progression?

Preclinical models should integrate:

  • Immune profiling : Flow cytometry for T-cell subsets (e.g., Tregs, CD8+^+) and cytokine arrays.
  • Tumor microenvironments : Spatial transcriptomics to map arginine metabolism in stromal vs. malignant cells.
  • Dietary controls : Pairing supplementation with arginine-depleting enzymes (e.g., arginase) to test competing hypotheses .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines govern this compound research in animal models, particularly in pregnancy studies?

NIH preclinical guidelines mandate:

  • Detailed reporting of animal husbandry (e.g., diet, housing).
  • Justification of sample sizes via power analysis.
  • Compliance with ARRIVE 2.0 standards for transparency .

Q. How should researchers standardize this compound purity and formulation across studies?

Chemical specifications (e.g., acetate content, enantiomeric purity) must align with pharmacopeial standards (e.g., USP-NF). Chromatographic validation (RP-HPLC) ensures batch consistency, as seen in studies analyzing arginine-N-acetylcysteine interactions .

Q. Data Synthesis Tools

Q. What computational tools are recommended for modeling this compound’s metabolic interactions?

BioCyc and MetaCyc databases enable pathway reconstruction and flux balance analysis. For clinical data, SAS or R packages (e.g., metafor) support meta-regression and subgroup analyses .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
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InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1
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InChI Key

ODKSFYDXXFIFQN-BYPYZUCNSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N
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Molecular Formula

C6H14N4O2
Record name arginine
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Related CAS

25212-18-4
Record name L-Arginine homopolymer
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DSSTOX Substance ID

DTXSID6041056
Record name L-Arginine
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Molecular Weight

174.20 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
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Solubility

Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.
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Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

CAS No.

74-79-3, 4455-52-1
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Melting Point

244 °C, 222 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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